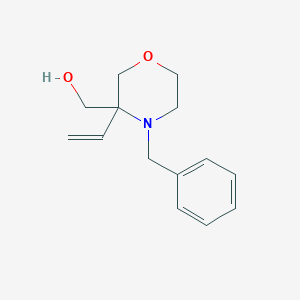

(4-Benzyl-3-ethenylmorpholin-3-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

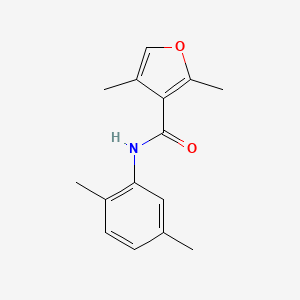

“(4-Benzyl-3-ethenylmorpholin-3-yl)methanol” is a synthetic organic compound with the molecular formula C14H19NO2 . It is also known as benzethonium chloride or hyamine. This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C14H19NO2 . The InChI code for this compound is 1S/C14H19NO2/c1-2-14(11-16)12-17-9-8-15(14)10-13-6-4-3-5-7-13/h2-7,16H,1,8-12H2 .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 233.31 . It is an oil at room temperature .

科学的研究の応用

Catalyst in Huisgen 1,3-Dipolar Cycloadditions

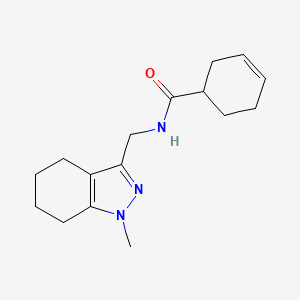

A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, related to (4-Benzyl-3-ethenylmorpholin-3-yl)methanol, was developed to form a complex with CuCl. This complex is a highly effective catalyst for Huisgen 1,3-dipolar cycloadditions, working efficiently in water or under neat conditions and is compatible with free amino groups (Ozcubukcu et al., 2009).

Methanol to Hydrocarbons (MTH) Reaction

The compound plays a role in the MTH reaction over zeolite catalysts. The acid strength of the catalyst affects the selectivity for aromatic products and hydrocarbons. In the presence of benzene, it assists in the conversion of methanol to ethene and propene via a paring mechanism, suggesting an alkene-mediated MTH reaction mechanism (Erichsen et al., 2013).

Conversion of Methanol to Hydrocarbons over Zeolite Catalysts

Research indicates that the conversion of methanol to hydrocarbons over zeolite H-ZSM-5 involves the formation of ethene exclusively from xylenes and trimethylbenzenes, with higher alkenes formed through alkene methylations and interconversions. This study suggests a mechanistic separation in the formation of ethene and higher alkenes in methanol-to-alkenes catalysis (Svelle et al., 2006).

Corrosion Inhibition

(1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM), a compound similar to this compound, has been investigated as a corrosion inhibitor for mild steel in acidic medium. Computational studies suggest that triazole derivatives adsorb on mild steel surfaces, with BTM showing effectiveness as a corrosion inhibitor (Ma et al., 2017).

Synthesis of Antitubercular Compounds

A series of compounds, including [4-(aryloxy)phenyl]cyclopropyl methanones and their methanol derivatives, were synthesized and evaluated for antitubercular activity. One specific compound demonstrated significant killing of intracellular bacilli in mouse bone marrow derived macrophages and was active against various tuberculosis strains (Bisht et al., 2010).

Safety and Hazards

“(4-Benzyl-3-ethenylmorpholin-3-yl)methanol” is classified as a dangerous substance. It has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

(4-benzyl-3-ethenylmorpholin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-14(11-16)12-17-9-8-15(14)10-13-6-4-3-5-7-13/h2-7,16H,1,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJJYRPBOUQLIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(COCCN1CC2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2430195.png)

![2-Chloro-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2430196.png)

![1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene](/img/structure/B2430202.png)

![(3E)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430204.png)